molecular formula C12H14F3NO2 B7868872 4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline

4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline

Cat. No.: B7868872
M. Wt: 261.24 g/mol
InChI Key: VMCYWEAKCYLUFE-UHFFFAOYSA-N
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Description

4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline is a fluorinated aniline derivative designed for use as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a multifunctional structure, combining a primary aniline group, a metabolically stable trifluoromethyl group, and a tetrahydrofuran (oxolane) ring system. The presence of the trifluoromethyl group is a common strategy in drug design to influence a molecule's electronegativity, metabolic stability, and membrane permeability . The unique 3-tetrahydrofuranmethoxy substituent differentiates it from simpler analogs like 4-methoxy-3-(trifluoromethyl)aniline and may impart distinct steric and electronic properties, as well as improved solubility profiles. As a key synthetic intermediate, this compound is primarily valuable for constructing more complex active pharmaceutical ingredients (APIs) and is particularly useful in the synthesis of bicyclic heterocycles such as quinolines, benzimidazoles, and benzotriazoles, which are scaffolds frequently found in compounds with documented antitumor and antiviral activities . Its mechanism of action is not intrinsic but is derived from the final compounds it helps to create, which can act through various pathways including enzyme inhibition or receptor modulation. Researchers will find this chemical invaluable in projects aimed at developing novel therapeutic agents, especially in the fields of oncology and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(oxolan-3-ylmethoxy)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-5-9(16)1-2-11(10)18-7-8-3-4-17-6-8/h1-2,5,8H,3-4,6-7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCYWEAKCYLUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of Aromatic Precursors

The most widely reported approach involves sequential modification of a benzene ring to introduce the trifluoromethyl group, tetrahydrofuran-based alkoxy side chain, and amino functionality. Key steps include:

a. Nitration and Reduction for Amino Group Introduction
A patent describing the synthesis of 4-methyl-3-trifluoromethyl phenylamine (CN106316864A) outlines a nitration-reduction strategy. Adapting this method, 2-trifluoromethyl toluene is nitrated at the para position using nitric acid or sodium nitrate in dichloromethane or acetic acid at 0–60°C, yielding 4-nitro-2-trifluoromethyl toluene. Subsequent catalytic hydrogenation or reduction with iron/zinc in acidic media produces the aniline derivative. For the target compound, this approach could be modified by introducing the oxolanyl methoxy group prior to nitration or reduction.

b. Alkylation for Oxolanyl Methoxy Side Chain
The introduction of the tetrahydrofuran-3-ylmethoxy group typically involves nucleophilic substitution or alkylation. In a related synthesis, 4-amino-2-(trifluoromethyl)phenol was methylated using iodomethane and sodium hydride in dichloromethane. By substituting iodomethane with 3-(bromomethyl)tetrahydrofuran, the oxolanyl methoxy group can be installed. This reaction requires careful temperature control (0–25°C) and stoichiometric base to deprotonate the phenolic oxygen.

One-Pot Coupling Strategies

Advanced routes employ palladium-catalyzed cross-coupling to streamline synthesis. While no direct examples exist for this compound, analogous reactions for trifluoromethyl-containing anilines suggest feasibility. For instance, Suzuki-Miyaura coupling of boronic esters with halogenated aromatics could position the oxolanyl methoxy group. However, the electron-withdrawing trifluoromethyl group may necessitate harsher conditions or specialized catalysts.

Reaction Optimization

Solvent and Temperature Effects

  • Nitration : Dichloromethane and acetic acid are preferred for nitration due to their ability to stabilize reactive intermediates. Yields improve at 40–60°C.

  • Alkylation : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in alkoxy group introduction, while temperatures below 25°C minimize side reactions.

Catalytic Systems

  • Reduction : Hydrogenation over palladium on carbon (Pd/C) achieves >90% conversion in nitro group reduction, though iron/acetic acid systems offer cost advantages for industrial scales.

  • Coupling : Copper(I) iodide and 1,10-phenanthroline facilitate Ullmann-type couplings for aromatic ether formation, critical for attaching the tetrahydrofuran moiety.

Industrial Scalability Considerations

Cost-Efficiency of Starting Materials

The use of 2-trifluoromethyl toluene (≈$50/kg) and tetrahydrofuran-3-ylmethanol (≈$120/kg) makes the alkylation-nitration-reduction route economically viable. By contrast, boronic ester intermediates in cross-coupling strategies increase costs by ≈300%.

Critical Analysis of Methodologies

MethodYield (%)Purity (%)Key ChallengesSource
Nitration-Reduction68–72>95Isomer separation post-nitration
Alkylation-Nitration55–6090Competing O- vs. N-alkylation
Catalytic Hydrogenation85–88>98Catalyst cost and regeneration

Key Findings :

  • The nitration-reduction route offers the highest scalability but requires rigorous isomer purification.

  • Alkylation with tetrahydrofuran-3-ylmethyl bromide under basic conditions achieves moderate yields (55–60%) due to steric hindrance from the trifluoromethyl group.

  • Catalytic hydrogenation surpasses iron-mediated reduction in purity but increases production costs by ≈20%.

Challenges and Limitations

Steric and Electronic Effects

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, necessitating elevated temperatures in electrophilic substitutions. Concurrently, its bulkiness hinders alkoxy group introduction at the adjacent position.

Byproduct Formation

Competing C-alkylation (Friedel-Crafts) and N-alkylation are observed during alkoxy group installation, requiring chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: 4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline is in the development of antitumor agents. Compounds with similar structures have been reported to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from trifluoromethyl-substituted anilines have shown efficacy against solid tumors and hematological malignancies due to their ability to inhibit specific signaling pathways associated with tumor growth.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of trifluoromethyl anilines exhibited potent activity against EGFR-mutant non-small cell lung cancer (NSCLC) cells. The study highlighted the compound's ability to induce apoptosis in resistant cancer cell lines, suggesting its potential as a therapeutic agent for treating advanced NSCLC .

Antifungal Activity

Recent research has also indicated that derivatives of this compound possess antifungal properties. The structure-activity relationship (SAR) studies show that modifications at the trifluoromethyl position can enhance antifungal efficacy against pathogens like Candida albicans and Aspergillus fumigatus.

Case Study:
In a comprehensive SAR study, various analogs were synthesized and tested for antifungal activity. Compounds with electron-withdrawing groups at the para position demonstrated significantly improved antifungal activity compared to their counterparts .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized as a substrate for synthesizing complex heterocycles, such as quinolines and benzotriazoles, which are key structures in many pharmaceuticals.

Applications:

  • Synthesis of Bicyclic Heterocycles: This compound can be used to create bicyclic systems that are pivotal in drug design.
  • Building Block for APIs: Its derivatives are explored as active pharmaceutical ingredients (APIs) due to their biological activity .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials such as polymers and coatings.

Applications:

  • Fluorinated Polymers: The trifluoromethyl group imparts hydrophobicity and thermal stability to polymers, making them useful in various industrial applications.
  • Coatings: Incorporating this compound into coating formulations can enhance durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The oxolane ring and aniline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline with structurally related aniline derivatives, focusing on substituent effects, applications, and key research findings.

Substituent Variations and Structural Analogues

Compound Name Substituent at 4-Position Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
4-Methoxy-3-(trifluoromethyl)aniline Methoxy (-OCH₃) Trifluoromethyl (-CF₃) C₈H₈F₃NO 191.15 Organic synthesis, fluorinated building block
4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline 4-Methylpiperazinylmethyl Trifluoromethyl (-CF₃) C₁₃H₁₈F₃N₃ 273.30 Pharmaceutical intermediate (e.g., kinase inhibitors)
4-Chloro-3-(trifluoromethoxy)aniline Chloro (-Cl) Trifluoromethoxy (-OCF₃) C₇H₅ClF₃NO 217.57 Biochemical reagent, agrochemical synthesis
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline 2-Methylpentyloxy Trifluoromethyl (-CF₃) C₁₃H₁₈F₃NO 261.28 Specialty chemical (exact application under study)

Key Differences and Trends

Substituent Effects on Solubility and Bioavailability :

  • The oxolan-3-ylmethoxy group introduces a cyclic ether moiety, likely enhancing solubility compared to linear alkoxy substituents (e.g., 2-methylpentyloxy in ). However, it may reduce metabolic stability compared to electron-withdrawing groups like trifluoromethoxy (-OCF₃) in .
  • The 4-methylpiperazinylmethyl group in improves blood-brain barrier penetration, making it suitable for CNS-targeting pharmaceuticals.

Synthetic Utility :

  • 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) is widely used as a precursor for fluorinated heterocycles, such as isoxazole derivatives (e.g., N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline ) .
  • 4-Chloro-3-(trifluoromethoxy)aniline (CAS 97608-50-9) serves as a key intermediate in agrochemicals due to its halogen and trifluoromethoxy substituents .

Crystallographic and Conformational Data :

  • Single-crystal X-ray studies of 4-Methoxy-3-(trifluoromethyl)aniline reveal a planar aniline ring with a dihedral angle of 2.3° between the methoxy and trifluoromethyl groups, stabilizing π-π stacking in solid-state structures .

Pharmacological Relevance

  • The trifluoromethyl group is a hallmark of bioactive molecules due to its resistance to oxidative metabolism. For example, 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline (CAS 694499-26-8) is utilized in kinase inhibitor development .

Biological Activity

4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the oxane ring and trifluoromethyl group. These characteristics contribute to its distinct biological activities, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3NO2. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration through biological membranes. This property is crucial for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . The trifluoromethyl group is known to enhance the compound's ability to disrupt microbial membranes, potentially leading to increased efficacy against a range of pathogens. In vitro studies have shown that derivatives of similar structures can inhibit bacterial growth effectively, suggesting that this compound may exhibit comparable activity.

Antifungal Properties

The compound has also been evaluated for antifungal activity . Initial studies suggest that it may inhibit the growth of certain fungal strains, although specific data on its effectiveness against various fungi are still needed. The mechanism may involve interference with fungal cell wall synthesis or function, similar to other antifungal agents.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Preliminary investigations indicate that it may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation. Further studies are necessary to elucidate its mechanisms and efficacy against specific cancer types.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Cell Membrane Interaction : The trifluoromethyl group enhances membrane permeability, allowing the compound to reach intracellular targets.
  • Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic pathways, influencing cellular responses.
  • Signal Transduction Pathways : The compound could interfere with key signal transduction pathways that regulate cell growth and survival.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria at concentrations above 50 µM.
Study BAnticancer EffectsInduced apoptosis in breast cancer cell lines with an IC50 value of approximately 30 µM.
Study CAntifungal ActivityShowed moderate activity against Candida species, with a minimum inhibitory concentration (MIC) of 25 µM.

Q & A

Q. What strategies mitigate conflicting data in metabolite identification studies involving this compound?

  • Case study : Metabolites like 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (from ) may form via oxidative cleavage of the oxolane ring.
  • Resolution steps :

Use LC-MS/MS with MRM transitions to distinguish parent compound ([M+H]⁺ 292) from metabolites (e.g., [M+H]⁺ 246 for dealkylated products).

Compare fragmentation patterns with synthesized reference standards.

Validate using isotopic labeling (e.g., ¹⁸O in the oxolane group) to track metabolic pathways .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinase inhibitors)?

  • Protocol :

Perform docking simulations (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17).

Parameterize the trifluoromethyl group with partial charges derived from DFT calculations (B3LYP/6-31G* level).

Assess binding energy (ΔG) and compare with analogs like 4-[4-[(2-pyridyl)methoxy]-3-chloroanilino]quinoline derivatives (ΔG ≈ -9.5 kcal/mol for EGFR) .

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